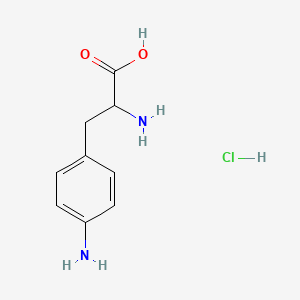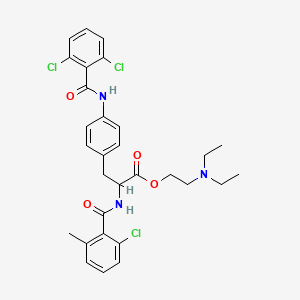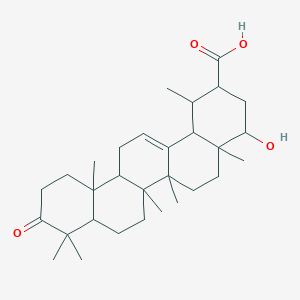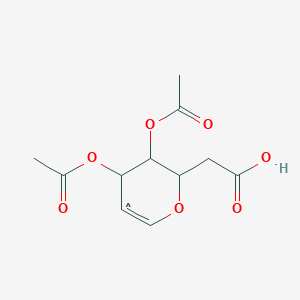![molecular formula C26H38N8O7 B15129986 cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)
cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a cyclic peptide composed of the amino acids arginine, glycine, aspartic acid, phenylalanine, and valine. This compound is known for its ability to inhibit cell adhesion, making it a valuable tool in various scientific research fields, particularly in studies related to integrins and cell signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of the peptide is achieved through cyclization, which can be facilitated by using specific coupling reagents and conditions .
Industrial Production Methods
Industrial production of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can involve the replacement of specific amino acid residues with others to study structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling reagents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution reactions can yield peptides with altered biological activities .
Aplicaciones Científicas De Investigación
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion and migration, particularly in the context of integrin signaling.
Medicine: Explored for its potential therapeutic applications in cancer treatment, as it can inhibit tumor cell adhesion and angiogenesis.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mecanismo De Acción
The mechanism of action of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] involves its interaction with integrins, particularly the αvβ3 and αvβ5 integrins. By binding to these integrins, the peptide inhibits their interaction with extracellular matrix proteins like vitronectin. This inhibition disrupts cell adhesion, migration, and angiogenesis, leading to potential therapeutic effects in cancer and other diseases .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo[Arg-Gly-Asp-D-Phe-Val]: Another cyclic peptide with similar integrin-binding properties.
Cyclo[Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl]: A variant with an additional aminomethylbenzoyl group.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: A linear peptide with similar biological activities
Uniqueness
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is unique due to its specific amino acid sequence and cyclic structure, which confer distinct binding affinities and biological activities compared to other similar peptides. Its ability to selectively inhibit integrin-mediated cell adhesion and migration makes it a valuable tool in both basic research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUWEHEBOMRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B15129907.png)

![17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15129925.png)
![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)

![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)





